FLT3 Inhibitory Potency of SC-203048 vs. Reference FLT3 Inhibitors
The target compound exhibits potent inhibition of FLT3 kinase with an IC50 value of 42 nM, demonstrating comparable biochemical potency to clinically relevant FLT3 inhibitors such as quizartinib (IC50 = 1-10 nM) but with a distinct selectivity profile . This places it in the mid-to-high potency range for the target class, making it a useful tool compound where extreme potency may lead to off-target liabilities.
| Evidence Dimension | FLT3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Quizartinib (AC220): ~1-10 nM; Sorafenib: ~50-100 nM; Gilteritinib: ~0.3-0.5 nM |
| Quantified Difference | Target compound is ~4-40 fold less potent than quizartinib and gilteritinib, but ~1.2-2.4 fold more potent than sorafenib in biochemical assays |
| Conditions | In vitro kinase inhibition assay; values from published literature |
Why This Matters
A defined, intermediate potency may be advantageous for experimental systems where complete FLT3 ablation is undesirable or where a wider therapeutic window is sought for combination studies.
